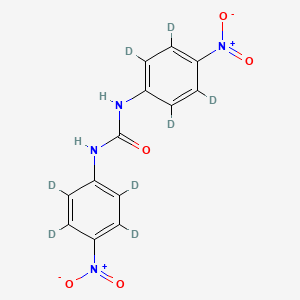

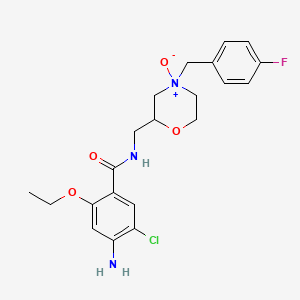

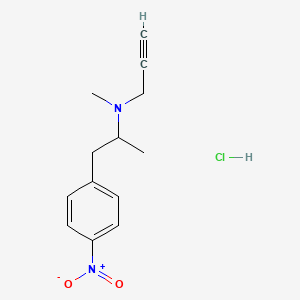

![molecular formula C24H23ClN2O2 B565588 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid CAS No. 916204-05-2](/img/structure/B565588.png)

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid

Descripción general

Descripción

“4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid” is a chemical compound . It is an intermediate in ABT-737 production and is used for experimental and research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Enzymatic Metabolism and Drug Development

Metabolism of Novel Antidepressants

A study by Hvenegaard et al. (2012) explored the metabolic pathways of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its oxidative metabolism to various metabolites, including a benzoic acid derivative. This research highlights the compound's interaction with cytochrome P450 enzymes, a crucial aspect for drug development and optimization (Hvenegaard et al., 2012).

Crystal Structure Analysis

Crystal Structure of EPBA

Research on the crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) by Faizi et al. (2016) provides insights into the conformations that such molecules can adopt. Understanding these structures is fundamental for drug design, allowing for the prediction of molecular interactions and stability (Faizi et al., 2016).

Antimicrobial and Antifungal Applications

Synthesis and Evaluation of Antifungal and Antibacterial Activities

A study on quinazoline derivatives by Kale and Durgade (2017) demonstrated their antifungal and antibacterial activities. This suggests that similar compounds, including piperazine-benzoic acid derivatives, could be explored for antimicrobial applications, contributing to the development of new therapeutic agents (Kale & Durgade, 2017).

Cancer Research and Therapeutic Applications

Inhibition of Antiapoptotic Bcl-2 Proteins

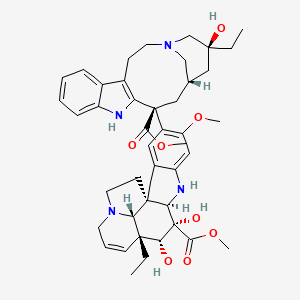

Wang et al. (2008) synthesized ABT-263, an inhibitor of antiapoptotic Bcl-2 proteins, showcasing the role of piperazine derivatives in cancer therapy. This research underlines the potential of such compounds in designing drugs targeting cancer cell survival mechanisms (Wang et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHGEKXJPYDBSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700734 | |

| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid | |

CAS RN |

916204-05-2 | |

| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.